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Compound of Interest

Compound Name: 3,5-Difluorobenzylamine

Cat. No.: B151417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Difluorobenzylamine, a key building block in medicinal chemistry and materials science. This

document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the

characterization and utilization of this compound.

Spectroscopic Data Summary
The following sections provide a detailed analysis of the NMR, IR, and MS data for 3,5-
Difluorobenzylamine. The data is presented in tabular format for clarity and ease of

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public experimental spectra, the following NMR data is based

on established prediction models and analysis of structurally similar compounds. These

predictions provide a reliable reference for the structural elucidation of 3,5-
Difluorobenzylamine.

¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 6.8 Multiplet 3H Ar-H

~3.8 Singlet 2H CH₂

~1.6 Broad Singlet 2H NH₂

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment

~163 (d, ¹JCF ≈ 245 Hz) C3, C5

~145 (t, ³JCCF ≈ 7 Hz) C1

~112 (d, ²JCCF ≈ 22 Hz) C2, C6

~102 (t, ²JCCF ≈ 25 Hz) C4

~46 CH₂

Infrared (IR) Spectroscopy
The infrared spectrum of 3,5-Difluorobenzylamine exhibits characteristic absorption bands

corresponding to its functional groups. The data presented is a compilation from various

sources and typical values for the respective functional groups.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium N-H stretch (primary amine)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Medium Aliphatic C-H stretch (CH₂)

1600 - 1620 Strong C=C aromatic ring stretch

1580 - 1600 Strong N-H bend (scissoring)

1450 - 1500 Strong C=C aromatic ring stretch

1250 - 1350 Strong C-N stretch

1100 - 1200 Very Strong C-F stretch

850 - 900 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
The mass spectrum of 3,5-Difluorobenzylamine provides valuable information about its

molecular weight and fragmentation pattern. The data is based on information from the NIST

database.[1]

m/z Relative Intensity Assignment

143 Moderate [M]⁺ (Molecular Ion)

142 High [M-H]⁺

126 Moderate [M-NH₃]⁺

114 Moderate [C₇H₄F₂]⁺

95 Moderate [C₆H₄F]⁺

30 High [CH₂NH₂]⁺

28 Very High [CH₂N]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These methodologies are based on standard laboratory practices for the analysis of small

organic molecules.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Difluorobenzylamine in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS
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signal at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 3,5-
Difluorobenzylamine directly onto the ATR crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: Perform a background scan of the empty ATR crystal before analyzing the

sample. The background spectrum is then automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3,5-Difluorobenzylamine (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct

insertion probe MS.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 10-200.

Inlet System: If using GC, a suitable capillary column (e.g., DB-5) should be used with an

appropriate temperature program to elute the compound.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Difluorobenzylamine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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